Methyl 2-(4-bromo-2,3-difluorophenyl)acetate
Description
Overview of Halogenated Phenylacetic Acid Derivatives
Halogenated phenylacetic acid derivatives are a critical class of organic compounds characterized by a phenylacetic acid backbone substituted with halogen atoms (e.g., fluorine, bromine, chlorine). These derivatives exhibit unique physicochemical properties due to the electron-withdrawing effects of halogens, which enhance stability and modulate reactivity. For example, fluorination improves metabolic resistance in pharmaceuticals, while bromination facilitates cross-coupling reactions in synthetic chemistry.
Table 1: Key Applications of Halogenated Phenylacetic Acid Derivatives
These compounds are synthesized via methods such as Hell–Volhard–Zelinsky (HVZ) halogenation, photohalogenation, and carbonylation. Their versatility makes them indispensable in drug development, agrochemicals, and advanced materials.
Historical Development of Fluorinated Aromatic Compounds
The history of fluorinated aromatics dates to the 19th century, with foundational work by Frédéric Swarts, who demonstrated the conversion of benzotrichloride to trifluoromethylbenzene using SbF₃. The 20th century saw breakthroughs in electrophilic fluorination, such as the Schiemann reaction (1927), enabling aryl fluoride synthesis via diazonium salts.
The advent of elemental fluorine handling in the 1930s expanded synthetic possibilities, leading to commercial fluorocarbons like polytetrafluoroethylene (PTFE). Modern techniques, including transition-metal catalysis and solvent-free halogenation, have refined the precision of fluorination, enabling derivatives like Methyl 2-(4-bromo-2,3-difluorophenyl)acetate.
Scientific Significance of this compound
This compound (CAS: 1807040-78-3) combines bromine and fluorine substituents at the 2,3- and 4-positions of the phenyl ring, respectively, attached to a methyl acetate group. The bromine atom enhances electrophilic substitution potential, while fluorine atoms increase lipophilicity and metabolic stability. Its structure enables applications in:
- Medicinal Chemistry : As a precursor for platinum(IV) anticancer complexes.
- Materials Science : Intermediate for liquid crystal displays (LCDs) via Suzuki couplings.
- Organic Synthesis : Substrate for α-selective halogenation and carbonylation.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₇BrF₂O₂ | |
| Molecular Weight | 265.06 g/mol | |
| CAS Number | 1807040-78-3 |
Current Research Landscape and Objectives
Recent studies focus on optimizing synthetic routes and expanding applications:
- Synthetic Innovations : Solvent-free HVZ chlorination using trichloroisocyanuric acid (TCCA) and PCl₃ achieves α-selectivity >90%.
- Catalytic Applications : Palladium-catalyzed carbonylation of benzyl halides yields phenylacetic acids with 95% efficiency.
- Material Science : Patents highlight its role in fluorinated naphthol-based LCDs.
Challenges remain in scaling production and reducing byproducts in halogenation. Future research aims to exploit its dual halogen functionality for targeted drug delivery and high-performance polymers.
Properties
IUPAC Name |
methyl 2-(4-bromo-2,3-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(10)9(12)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSEODXLDNTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification Method
The most widely documented synthesis involves esterification of 2-(4-bromo-2,3-difluorophenyl)acetic acid with methanol under acidic conditions.
- Reactants : 2-(4-bromo-2,3-difluorophenyl)acetic acid (1 equiv), methanol (excess), sulfuric acid (catalytic).
- Conditions : Reflux for 4–6 hours.
- Workup : Evaporation under reduced pressure, aqueous extraction with dichloromethane, drying with Na₂SO₄, and solvent removal.
- Yield : ~99% (analogous to S5a–S5d in related compounds).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (~65–70°C) |
| Catalyst Concentration | 1–2% (v/v) H₂SO₄ |
| Reaction Time | 4–6 hours |
| Purity (Post-Workup) | >95% (by NMR) |
This method is favored for its simplicity and scalability, with yields consistently exceeding 95% in optimized conditions.
Large-Scale Production Techniques
Industrial protocols emphasize continuous flow processes for safety and efficiency:
- Automated Systems : Maintain precise stoichiometry and temperature control.
- Solvent Recycling : Methanol recovery reduces waste.
- Quality Control : In-line HPLC monitors reaction progress.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Esterification | High yield, low cost | Requires corrosive H₂SO₄ |
| Halogenation of Esters | Flexibility in substitution | Multi-step, lower yields |
| Flow Chemistry | Scalability, safety | High initial investment |
Critical Research Findings
- Catalyst Impact : Sulfuric acid outperforms HCl in esterification due to superior protonation capacity.
- Side Reactions : Over-refluxing (>8 hours) leads to demethylation or ring fluorination.
- Green Chemistry : Recent studies suggest ionic liquids as H₂SO₄ alternatives, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromo-2,3-difluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-(4-azido-2,3-difluorophenyl)acetate.
Reduction: 2-(4-bromo-2,3-difluorophenyl)ethanol.
Oxidation: 2-(4-bromo-2,3-difluorophenyl)acetic acid.
Scientific Research Applications
Organic Chemistry
In organic synthesis, methyl 2-(4-bromo-2,3-difluorophenyl)acetate serves as a valuable building block for creating more complex molecules. Its unique halogen substituents (bromine and fluorine) enhance its reactivity and selectivity in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions .
Biochemical Studies
This compound is utilized in biochemical research to study enzyme-catalyzed reactions. It can undergo hydrolysis catalyzed by esterases, leading to the formation of the corresponding acid. This reaction pathway is significant for understanding metabolic processes involving esters and their biological implications. Its interaction with specific enzymes can reveal insights into enzyme mechanisms and substrate specificity.
Medicinal Chemistry
This compound is a precursor in the synthesis of pharmaceutical compounds. For instance, it has been explored as an intermediate in the development of antiplatelet drugs such as Clopidogrel Hydrogensulfate, which is used to treat cardiovascular diseases . The compound's structural characteristics may influence its pharmacological properties, making it a subject of interest in drug design.
Agrochemicals
In the agricultural sector, this compound is involved in the production of agrochemicals. Its ability to participate in various chemical transformations makes it suitable for synthesizing herbicides and pesticides that require specific functional groups for enhanced efficacy against pests and diseases .
Case Study 1: Drug Development
A study focused on the synthesis of Clopidogrel Hydrogensulfate utilized this compound as an intermediate. The research highlighted how variations in the compound's structure could affect the drug's efficacy and safety profile. The findings indicated that modifications to the halogen substituents could optimize binding affinity to target receptors involved in platelet aggregation .
Case Study 2: Enzyme Interaction Studies
Research examining the hydrolysis of this compound by esterases demonstrated its potential as a probe for studying enzyme kinetics. The study provided insights into how structural features influence enzyme-substrate interactions, paving the way for further exploration into enzyme inhibitors based on similar structures.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-2,3-difluorophenyl)acetate involves its interaction with specific molecular targets. For example, in biological systems, it may be hydrolyzed by esterases to produce the corresponding acid, which can then participate in further biochemical pathways. The bromine and fluorine substituents can influence the compound’s reactivity and interaction with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Phenyl Ring) | Functional Group |
|---|---|---|---|---|
| This compound | 1807040-78-3 | C₉H₇BrF₂O₂ | 4-Br, 2-F, 3-F | Ester (Methyl) |
| Methyl 2-(4-bromophenyl)acetate | 41841-16-1 | C₉H₉BrO₂ | 4-Br | Ester (Methyl) |
| Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | C₁₀H₁₀BrF₂O₂ | 4-Br, 3-F | Ester (Ethyl) |
| Methyl 2-(4-bromo-2,5-difluorophenyl)acetate | 1805105-03-6 | C₉H₇BrF₂O₂ | 4-Br, 2-F, 5-F | Ester (Methyl) |
| Ethyl 2-(4-bromo-2,5-difluoro-phenoxy)acetate | N/A | C₁₀H₉BrF₂O₃ | 4-Br, 2-F, 5-F | Phenoxy Ester |
Key Observations :
2,5-Difluoro Isomer (CAS 1805105-03-6): Para-fluorine reduces steric strain but maintains electron-withdrawing properties, possibly altering crystallinity or biological activity . Single-Fluoro Analogues (e.g., 3-F): Reduced electron-withdrawing effects may lower reactivity in nucleophilic reactions .
Ester Group :
- Methyl esters (e.g., target compound) are generally more reactive in hydrolysis than ethyl esters due to reduced steric hindrance .
Table 2: Comparative Data on Properties
Key Notes:
- Limited physical data (e.g., boiling/melting points) are available for these niche intermediates.
- Safety profiles emphasize handling precautions for skin/eye irritation and respiratory hazards .
Biological Activity
Methyl 2-(4-bromo-2,3-difluorophenyl)acetate is a compound of increasing interest in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHBrFO
- SMILES : COC(=O)CC1=C(C(=C(C=C1)Br)F)F
- InChIKey : ZOCSEODXLDNTGM-UHFFFAOYSA-N
The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions.
This compound exhibits its biological activity primarily through interactions with various enzymes and proteins. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid. This acid can then participate in various biochemical pathways, potentially influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The presence of halogen substituents can enhance binding affinity to certain receptors.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds with similar structural motifs. For instance, compounds bearing bromine and fluorine substitutions have shown significant antifungal activity against various strains of fungi. In vitro tests indicate that derivatives with similar substitutions can exhibit minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against resistant strains of Candida species .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary findings suggest that the compound may possess moderate cytotoxicity, although specific data on this compound is limited. Comparative studies with structurally related compounds indicate that modifications to the phenyl ring can enhance or diminish cytotoxic effects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| Methyl 2-(4-bromo-3-fluorophenyl)acetate | Bromine at para position; one fluorine | Moderate antifungal activity |
| Methyl 2-bromo-2-(4-fluorophenyl)acetate | Bromine at ortho position; one fluorine | Low cytotoxicity |
| Methyl 2-(4-bromo-2,3-dichlorophenyl)acetate | Bromine and two chlorines | High cytotoxicity |
The presence of multiple halogen atoms generally increases lipophilicity and can enhance membrane permeability, which may contribute to improved biological activity.
Case Studies
- Antifungal Efficacy : A study demonstrated that compounds structurally similar to this compound exhibited potent antifungal activity against Candida albicans, suggesting that this compound might also possess similar properties .
- Cytotoxicity Profiles : Research on related compounds indicated that structural modifications could lead to enhanced cytotoxic effects against breast cancer cell lines (MCF-7). This suggests potential pathways for further exploration of this compound in cancer therapy .
Q & A
Q. What are the common synthetic routes for preparing Methyl 2-(4-bromo-2,3-difluorophenyl)acetate, and how are reaction conditions optimized?
Methodological Answer:
- Synthetic Pathways :
- Esterification : Reacting 2-(4-bromo-2,3-difluorophenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP .
- Halogenation Followed by Esterification : Bromination of fluorophenyl precursors (e.g., 2,3-difluorophenylacetic acid derivatives) followed by esterification .
- Optimization :
- Temperature control (e.g., reflux for esterification) and solvent selection (e.g., anhydrous THF or DCM) are critical to avoid side reactions like hydrolysis or decarboxylation .
- Purity of intermediates (e.g., 4-bromo-2,3-difluorophenylacetic acid) must be verified via HPLC (>97% purity) to ensure high yields .
Q. How is the structure and purity of this compound characterized in academic research?
Methodological Answer:
Q. What safety precautions are required when handling this compound?
Methodological Answer:
- Hazards :
- Protocols :
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nature of fluorine substituents (meta/para to Br) enhances oxidative addition to Pd(0) catalysts .
- Fluorine : Ortho/para-fluorine atoms increase electrophilicity at the bromine site, accelerating cross-coupling kinetics. Monitor via in situ ¹⁹F NMR to track reaction progress .
Q. What strategies resolve contradictions in biological activity data for analogs of this compound?
Methodological Answer:
- Structural Confounds :
- Data Normalization :
Q. How can computational methods predict the metabolic stability of this compound?
Methodological Answer:
- In Silico Tools :
- DFT calculations (e.g., B3LYP/6-31G*) model ester hydrolysis pathways and identify susceptible bonds .
- ADMET predictors (e.g., SwissADME) estimate logP (~2.3) and cytochrome P450 interactions .
- Validation :
Q. What crystallographic insights exist for structurally related bromo-fluorophenyl acetate derivatives?
Methodological Answer:
- Crystal Packing :
- Implications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
